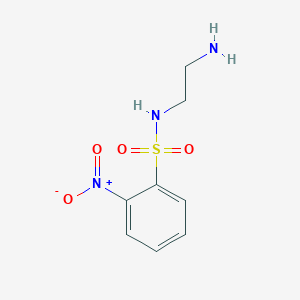

N-(2-Aminoethyl)-2-nitrobenzenesulfonamide

Vue d'ensemble

Description

N-(2-Aminoethyl)-2-nitrobenzenesulfonamide: is an organic compound that features both an aminoethyl group and a nitrobenzenesulfonamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-2-nitrobenzenesulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with ethylenediamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under basic conditions provided by a base like triethylamine. The reaction proceeds through nucleophilic substitution, where the amino group of ethylenediamine attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Analyse Des Réactions Chimiques

Reduction of the Nitro Group

The aromatic nitro group undergoes reduction to form an amine. This reaction is critical for generating intermediates with altered electronic properties.

Key Findings :

-

Catalytic hydrogenation (H₂/Pd-C) achieves higher yields under milder conditions compared to acidic SnCl₂ reduction.

-

The resulting diamine exhibits enhanced solubility in polar solvents due to increased hydrogen-bonding capacity .

Acylation of the Primary Amine

The terminal amine group reacts with acylating agents to form amides, enabling structural diversification.

Mechanistic Insight :

-

Base-mediated deprotonation of the amine enhances nucleophilicity, facilitating attack on the electrophilic acyl group.

-

Steric hindrance from the sulfonamide group marginally slows acylation kinetics compared to unhindered amines .

Nucleophilic Substitution at the Sulfonamide

The sulfonamide nitrogen participates in alkylation or arylation reactions under basic conditions.

Application :

-

Substituted derivatives show improved blood-brain barrier permeability in antiprotozoal drug candidates .

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing imidazoline derivatives via intramolecular cyclization.

| Reagent | Conditions | Product | Biological Activity | Source |

|---|---|---|---|---|

| Bis(4-isothiocyanatophenyl)amine | K₂CO₃, acetone, 25°C | N,N'-Bis(2-imidazolinyl)diphenylamine | IC₅₀ = 0.37 µM vs. T. brucei |

Procedure :

-

Thiourea Formation : React with aryl isothiocyanates to form a thiourea intermediate.

-

Deprotection : Remove sulfonamide groups under basic conditions.

-

Cyclization : Intramolecular ring closure yields imidazoline heterocycles.

Data Highlights :

-

Compound 16 (N-hydroxy derivative) demonstrated 3-fold higher BBB permeability than the lead compound in vitro .

-

In vivo efficacy against Trypanosoma brucei (STIB900 model) showed a 3.6-fold increase in relapse time post-treatment .

Oxidation Reactions

The primary amine group is susceptible to oxidation, though this pathway is less explored.

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| KMnO₄ (aq) | 80°C, 6 hr | N-(2-Nitroethyl)-2-nitrobenzenesulfonamide | Low yield (≤30%) |

Challenges :

-

Competitive overoxidation leads to nitro group degradation, necessitating precise stoichiometric control.

Comparative Reactivity Analysis

A comparison with analogous sulfonamides reveals distinct reactivity patterns:

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Pharmaceuticals and Agrochemicals

- N-(2-Aminoethyl)-2-nitrobenzenesulfonamide serves as a crucial building block for synthesizing various pharmaceuticals and agrochemicals. Its structure allows for modifications that can lead to the development of new therapeutic agents.

Synthetic Routes

- The synthesis typically involves the reaction of 2-nitrobenzenesulfonyl chloride with ethylenediamine in an organic solvent under basic conditions. This process can be optimized for industrial production through continuous flow reactors, enhancing yield and efficiency.

Biological Research

Enzyme Inhibition Studies

- This compound is utilized in biological research to study enzyme inhibition and protein interactions. Its ability to form stable complexes with proteins makes it valuable for investigating biochemical pathways and mechanisms.

Antiprotozoal Activity

- Research has highlighted its potential as an antiprotozoal agent. In studies involving Trypanosoma brucei (the causative agent of sleeping sickness), derivatives of this compound have shown varying degrees of activity, suggesting its utility in developing treatments for parasitic infections .

Medicinal Applications

Drug Development

- This compound has been explored for its potential as a prodrug, particularly in enhancing blood-brain barrier (BBB) permeability. This characteristic is crucial for treating central nervous system infections and diseases .

Mechanism of Action

- The compound's nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, influencing various biological effects. Its sulfonamide group mimics natural substrates, inhibiting enzyme activity by blocking active sites.

Industrial Applications

Synthesis of Dyes and Pigments

- In the industrial sector, this compound is used in synthesizing dyes and pigments, contributing to the production of specialty chemicals essential for various applications.

Mécanisme D'action

The mechanism by which N-(2-Aminoethyl)-2-nitrobenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(2-Aminoethyl)-3-nitrobenzenesulfonamide

- N-(2-Aminoethyl)-4-nitrobenzenesulfonamide

- N-(2-Aminoethyl)-2-chlorobenzenesulfonamide

Uniqueness

N-(2-Aminoethyl)-2-nitrobenzenesulfonamide is unique due to the specific positioning of the nitro group on the benzene ring, which influences its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and chemical properties compared to its isomers.

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique chemical structure allows it to participate in a range of reactions and interact with biological targets, making it valuable for scientific research and industrial applications.

Activité Biologique

N-(2-Aminoethyl)-2-nitrobenzenesulfonamide, also known as a sulfonamide derivative, has garnered attention in recent years for its diverse biological activities. This article explores its antimicrobial properties, potential mechanisms of action, and relevant case studies that highlight its therapeutic implications.

Chemical Structure and Synthesis

The compound is characterized by the presence of a nitro group and a sulfonamide functional group. The synthesis typically involves multi-step processes to ensure high purity suitable for biological testing.

Antimicrobial Activity

This compound has been primarily studied for its antimicrobial properties . Research indicates that it exhibits inhibitory effects against various bacterial strains, making it a candidate for further development as an antibacterial agent.

The compound’s structure suggests potential interactions with biological targets involved in cellular processes. Preliminary studies indicate that it may inhibit bacterial enzymes critical for cell wall synthesis, similar to other sulfonamides. This mechanism is crucial as it aligns with the action of traditional sulfa drugs, which disrupt folate synthesis in bacteria.

Case Studies and Research Findings

-

Antiparasitic Activity :

A study investigated the antiprotozoal activity of this compound against Trypanosoma brucei, Leishmania donovani, and Plasmodium falciparum. The results indicated varying levels of efficacy, with some derivatives showing promise in vivo, particularly in murine models . -

Cardiovascular Effects :

Another research effort explored the cardiovascular impact of related sulfonamides. Findings suggested that certain derivatives could influence coronary resistance and perfusion pressure through interactions with calcium channels, which may have implications for hypertension treatment . -

Bioavailability and Blood-Brain Barrier Penetration :

Studies assessing the permeability of this compound across the blood-brain barrier (BBB) highlighted its potential as a prodrug with enhanced CNS uptake. This is particularly relevant for treating late-stage infections that affect the central nervous system .

Comparative Analysis of Biological Activity

| Compound | Activity Type | Target Organism/Process | Efficacy |

|---|---|---|---|

| This compound | Antimicrobial | Various bacterial strains | Inhibitory effects observed |

| 4-(2-aminoethyl)-benzenesulfonamide | Cardiovascular | Coronary resistance | Decreased resistance noted |

| N-alkoxy analogues | Antiprotozoal | Trypanosoma brucei | Moderate activity in vivo |

Pharmacokinetics and Future Directions

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Theoretical models have indicated differences in permeability across various biological membranes, suggesting that modifications to the compound's structure could enhance its therapeutic efficacy .

Propriétés

IUPAC Name |

N-(2-aminoethyl)-2-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4S/c9-5-6-10-16(14,15)8-4-2-1-3-7(8)11(12)13/h1-4,10H,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQAHCRZFJEDMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50467008 | |

| Record name | N-(2-Aminoethyl)-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83019-91-4 | |

| Record name | N-(2-Aminoethyl)-2-nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83019-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Aminoethyl)-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.